molecular formula C8H10N2O3 B3033977 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid CAS No. 129189-56-6

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid

Cat. No.: B3033977
CAS No.: 129189-56-6
M. Wt: 182.18 g/mol
InChI Key: RRROEJCGBTXLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Related Compounds

Research into the biological effects of acetamide, formamide, and their derivatives offers insights into the toxicology of similar compounds. Such studies provide a foundational understanding of the commercial importance of these chemicals and the biological consequences of exposure, reflecting the necessity for updated information on their biological responses and environmental toxicology (Kennedy, 2001).

Toxicity Studies on Herbicides

Scientometric reviews on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, summarize data on its toxicology and mutagenicity. Such reviews highlight global research trends and identify gaps, suggesting future research directions. The focus on occupational risk, neurotoxicity, and resistance illustrates the multifaceted approach needed to understand and mitigate the impacts of chemical exposure in both agricultural and non-agricultural settings (Zuanazzi et al., 2020).

Antituberculosis Activity of Organotin Complexes

A review on the antituberculosis activity of organotin complexes reveals the structural diversity of organotin moiety in complexes and their significant biological activity. This research underscores the potential of organotin compounds in medical applications, influenced by the ligand environment, organic groups attached to tin, and the compound structure (Iqbal, Ali, & Shahzadi, 2015).

Microbial Catabolism of Plant Growth Hormones

Studies on the microbial catabolism of indole-3-acetic acid (IAA) highlight the ability of certain bacteria to degrade or assimilate plant growth hormones. This research provides insight into the environmental and agricultural implications of microbial interactions with plant-derived chemicals (Laird, Flores, & Leveau, 2020).

Industrial Applications of Acetic Acid Bacteria

The role of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages is well-documented. A comprehensive review of AAB physiology discusses their importance in biotechnology and food science, including their applications in producing traditional fermented beverages and potential health benefits associated with these products (Lynch et al., 2019).

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(2)10(4-7(11)12)8(13)9-5/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRROEJCGBTXLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.